Ethyltellur

Übersicht

Beschreibung

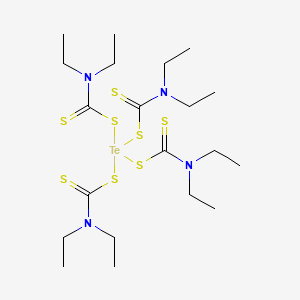

Ethyl tellurac is an accelerator based on dithiocarbamates . It is an orange-yellow to bright yellow fluffy powder . It is insoluble in water and is sensitive to prolonged exposure to light .

Molecular Structure Analysis

The molecular formula of Ethyl tellurac is C20H40N4S8Te . Its molecular weight is 720.68 .Chemical Reactions Analysis

Ethyl tellurac is used as an accelerator in the vulcanization of rubbers such as NR, SBR, NBR, and EPDM . It is generally used with thiazole modifiers and produces vulcanizates with high modulus .Physical And Chemical Properties Analysis

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder . It is insoluble in water and is sensitive to prolonged exposure to light . The density of Ethyl tellurac is 1.44 , and its melting point is between 108-118°C .Wissenschaftliche Forschungsanwendungen

Chronische Bioassays und Karzinogenitätsstudien

Ethyltellur wurde auf seine chronische Toxizität und sein potenzielles karzinogenes Potenzial untersucht. In Studien an Ratten und Mäusen zeigte die Verbindung bei männlichen Tieren uneindeutige Ergebnisse und bei weiblichen Tieren negative Ergebnisse in Bezug auf ihr krebserregendes Potenzial . Diese Ergebnisse sind entscheidend für das Verständnis der Langzeitwirkungen von this compound und seines Sicherheitsprofils.

Gentoxikologie

Die Gentoxikologie von this compound wurde in verschiedenen Studien untersucht, darunter die Mutagenität und Zytogenetik von Säugetierzellen. Es zeigte positive Ergebnisse in der Mutagenität von Säugetierzellen, was darauf hindeutet, dass es Mutationen in Säugetierzellen verursachen kann . Dies ist wichtig, um die Risiken zu beurteilen, die mit genetischen Schäden und Mutationen verbunden sind.

Materialwissenschaften und Nanotechnologie

This compound dient als vielseitiger Baustein in der Materialwissenschaft und Nanotechnologie. Seine einzigartigen Eigenschaften ermöglichen die Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik, Photonik und als Katalysatoren in chemischen Reaktionen.

Gummi-Vulkanisation

In der Gummiindustrie wird this compound als Beschleuniger für die Vulkanisation verwendet, insbesondere bei der Herstellung von Naturkautschuk (NR), Styrol-Butadien-Kautschuk (SBR), Nitrilkautschuk (NBR) und Ethylen-Propylen-Dien-Monomer (EPDM). Es ist bekannt, dass es Vulkanisate mit hohem Modul erzeugt und besonders aktiv in Butylkautschuk (IIR) -Verbindungen ist .

Katalyse

Die Eigenschaften von this compound machen es zu einem Kandidaten für die Verwendung als Katalysator in verschiedenen chemischen Reaktionen. Seine Rolle in der Katalyse kann zu effizienteren und umweltfreundlicheren chemischen Prozessen führen, was ein wachsendes Interesse in der grünen Chemie darstellt.

Umweltstudien

Aufgrund seiner potenziellen toxikologischen Auswirkungen ist this compound auch für Umweltstudien von Interesse. Das Verständnis seines Verhaltens in Ökosystemen, seiner Abbauprodukte und seiner Langzeitwirkungen auf die Umwelt ist unerlässlich für regulatorische und Sicherheitsbewertungen .

Safety and Hazards

When heated to decomposition, Ethyl tellurac emits very toxic fumes . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container . Contaminated clothing and the absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal . All contaminated surfaces should be washed with acetone followed by a soap and water solution . It should be stored under ambient temperatures and protected from exposure to light .

Wirkmechanismus

Target of Action

Ethyl tellurac, also known as Tellurium diethyldithiocarbamate, is primarily used in rubber processing as an accelerator . It produces high modulus vulcanizates, particularly in Isobutylene-isoprene rubber (IIR) compounds . It is also commonly used for Natural rubber (NR), Styrene-butadiene rubber (SBR), Nitrile rubber (NBR), and Ethylene propylene diene monomer (M-class) rubber (EPDM) compounds .

Mode of Action

It is known to interact with its targets to produce high modulus vulcanizates . This interaction results in changes in the physical properties of the rubber compounds, enhancing their performance and durability .

Biochemical Pathways

It is known that the compound plays a crucial role in the vulcanization process of rubber, a chemical process that converts natural rubber or related polymers into more durable materials .

Pharmacokinetics

It is known that the compound is a yellow powder with a density of 148 g/cm^3 . It is soluble in chloroform, benzene, and carbon disulfide, slightly soluble in alcohol and gasoline, and insoluble in water . These properties may influence its bioavailability and distribution.

Result of Action

The primary result of Ethyl tellurac’s action is the production of high modulus vulcanizates in rubber compounds . This enhances the physical properties of the rubber, making it more durable and resistant to wear and tear .

Biochemische Analyse

Biochemical Properties

Ethyl tellurac plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is primarily due to the strong affinity of tellurium for sulfur atoms in thiol groups. Ethyl tellurac has been shown to inhibit enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance . By inhibiting these enzymes, ethyl tellurac can disrupt cellular redox homeostasis, leading to oxidative stress and potential cell damage.

Cellular Effects

Ethyl tellurac has significant effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in cells by inhibiting antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress can result in damage to cellular components, including lipids, proteins, and DNA . Additionally, ethyl tellurac can affect cell signaling pathways, particularly those involved in the cellular response to oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response . This activation leads to the upregulation of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Molecular Mechanism

The molecular mechanism of action of ethyl tellurac involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, ethyl tellurac can inhibit the activity of enzymes that are crucial for maintaining cellular redox balance . This inhibition leads to an increase in ROS levels, which can cause oxidative damage to cellular components. Additionally, ethyl tellurac can modulate gene expression by activating the Nrf2 pathway, leading to the upregulation of antioxidant defense genes . This dual mechanism of action—enzyme inhibition and gene expression modulation—contributes to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl tellurac can change over time due to its stability and degradation. Ethyl tellurac is sensitive to light and can degrade upon prolonged exposure . This degradation can reduce its effectiveness in biochemical assays and experiments. Long-term studies have shown that ethyl tellurac can have persistent effects on cellular function, particularly in terms of inducing oxidative stress and modulating gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of ethyl tellurac vary with different dosages in animal models. At low doses, ethyl tellurac can induce mild oxidative stress and activate antioxidant defense pathways without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, leading to cell death and tissue injury. Studies in animal models have shown that high doses of ethyl tellurac can result in hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are likely due to the compound’s ability to induce excessive oxidative stress and disrupt cellular redox balance.

Metabolic Pathways

Ethyl tellurac is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the overall biochemical effects of ethyl tellurac. Additionally, ethyl tellurac can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, such as thioredoxin reductase . This inhibition can disrupt metabolic pathways and alter metabolite levels, leading to changes in cellular function.

Transport and Distribution

Within cells and tissues, ethyl tellurac is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, ethyl tellurac can be taken up by cells through active transport mechanisms, such as those mediated by organic anion transporters . Once inside the cell, ethyl tellurac can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

Ethyl tellurac is primarily localized in the cytoplasm and mitochondria of cells. This subcellular localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in maintaining cellular redox balance . Ethyl tellurac can also undergo post-translational modifications, such as phosphorylation and ubiquitination, which can affect its localization and activity . These modifications can direct ethyl tellurac to specific cellular compartments, enhancing its ability to modulate cellular processes.

Eigenschaften

IUPAC Name |

[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADTZHAWDPZVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4S8Te | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020594 | |

| Record name | Ethyl tellurac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline] | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tellurac | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL TELLURAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

20941-65-5 | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tellurac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(diethyldithiocarbamato-S,S')tellurium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TELLURAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 244 °F (NTP, 1992) | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

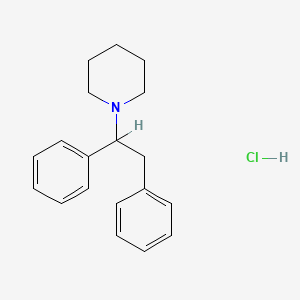

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)